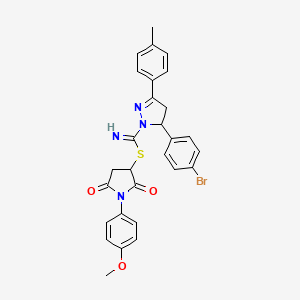![molecular formula C18H20N2O2 B5202602 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, commonly known as DMOG, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DMOG has been extensively studied for its ability to inhibit the activity of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) stability and activity.
Mécanisme D'action
DMOG exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the hydroxylation of proline residues in N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide. Hydroxylation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide leads to its degradation via the ubiquitin-proteasome pathway. Inhibition of prolyl hydroxylase enzymes by DMOG leads to the stabilization and activation of N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide, which in turn regulates the expression of various genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
DMOG has been shown to induce the expression of various genes involved in angiogenesis, erythropoiesis, and glucose metabolism. Moreover, DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in various disease models. DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
DMOG is a potent and selective inhibitor of prolyl hydroxylase enzymes and has been extensively studied for its potential therapeutic applications in various diseases. However, DMOG has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
DMOG has significant potential for therapeutic applications in various diseases, and future research should focus on the development of more potent and selective prolyl hydroxylase inhibitors with improved pharmacokinetic properties. Moreover, future research should also focus on the identification of novel targets of DMOG and the elucidation of its mechanism of action in various disease models.
Méthodes De Synthèse
The synthesis of DMOG involves the reaction of 4-methylbenzoyl chloride with N-(2-aminoethyl)acetamide in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 2,4-dimethylaniline in the presence of potassium carbonate and acetonitrile to yield DMOG. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DMOG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, ischemia, and neurodegenerative disorders. In cancer research, DMOG has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Moreover, DMOG has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In ischemia research, DMOG has been shown to protect against ischemic injury in various organs, including the heart, brain, and kidney. DMOG has been shown to improve tissue oxygenation and reduce inflammation, oxidative stress, and apoptosis in ischemic tissues.
In neurodegenerative disorder research, DMOG has been shown to enhance neuronal survival and reduce neuroinflammation and oxidative stress in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)18(22)19-11-17(21)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJBXSRZKZBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[2-(2,4-Dimethylanilino)-2-oxoethyl]-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)


![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![6-(1-piperazinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5202583.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5202590.png)
![N-(3-methylphenyl)-3-{1-[4-(2-thienyl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5202592.png)
![ethyl [2,2,2-trifluoro-1-[(3-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5202617.png)
![ethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5202623.png)